1,2-Diisothiocyanatoethane

Overview

Description

1,2-Diisothiocyanatoethane: is an organic compound with the molecular formula C4H4N2S2 . It is characterized by the presence of two isothiocyanate groups attached to an ethane backbone. This compound is known for its reactivity and is used in various chemical synthesis processes. It has a molecular weight of 144.218 g/mol and a boiling point of approximately 274.6°C at 760 mmHg .

Mechanism of Action

Target of Action

Ethylenebis(isothiocyanate), also known as 1,2-Diisothiocyanatoethane, is a type of isothiocyanate (ITC). ITCs are known to have various biological targets, including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . They are also effective against certain bacterial strains, such as enterohemorrhagic Escherichia coli (EHEC) .

Mode of Action

ITCs inhibit bacterial growth and the development of stx-harboring prophages . The antimicrobial effect of ITCs involves the induction of the global bacterial stress regulatory system, the stringent response . Its alarmone, guanosine penta/tetraphosphate ((p)ppGpp), affects major cellular processes, including nucleic acids synthesis .

Biochemical Pathways

ITCs are derived from the enzymatic hydrolysis of glucosinolates (GSLs) . Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes the conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . They can modulate a large number of cancer-related targets or pathways .

Pharmacokinetics

The pharmacokinetics of ITCs involve their metabolism by the mercapturic acid pathway . This includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of ITCs in the body.

Result of Action

ITCs exhibit various biological characteristics, including antimicrobial , anti-inflammatory , and anticancer properties . They regulate transcription factors, signaling pathways, cell cycle, and apoptosis . This results in a range of molecular and cellular effects that contribute to their health-promoting properties.

Action Environment

The action of ITCs can be influenced by environmental factors. For instance, their degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Despite this, they are among the most frequently detected pesticides in the European Union (EU), also with a high frequency of maximum residue level (MRL) exceedances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diisothiocyanatoethane can be synthesized through the reaction of 1,2-dichloroethane with potassium thiocyanate . The reaction typically occurs in an organic solvent such as acetone or ethanol, under reflux conditions. The general reaction is as follows: [ \text{Cl-CH}_2\text{-CH}_2\text{-Cl} + 2 \text{KSCN} \rightarrow \text{NCS-CH}_2\text{-CH}_2\text{-NCS} + 2 \text{KCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diisothiocyanatoethane undergoes various types of chemical reactions, including:

Substitution Reactions: The isothiocyanate groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The compound can participate in addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Acetone, ethanol, dichloromethane.

Catalysts: Lewis acids such as aluminum chloride.

Major Products Formed:

Thioureas: Formed by the reaction with amines.

Isothiocyanate Derivatives: Formed by substitution reactions with various nucleophiles.

Heterocycles: Formed by cyclization reactions.

Scientific Research Applications

1,2-Diisothiocyanatoethane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of thioureas and other sulfur-containing compounds.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with various biomolecules.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1,2-Diiodoethane: Similar in structure but contains iodine atoms instead of isothiocyanate groups.

1,2-Dibromoethane: Contains bromine atoms and is used in different chemical reactions.

1,2-Dichloroethane: Precursor in the synthesis of 1,2-Diisothiocyanatoethane.

Uniqueness: this compound is unique due to the presence of two reactive isothiocyanate groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes with various nucleophiles makes it valuable in both research and industrial applications.

Biological Activity

1,2-Diisothiocyanatoethane, a compound belonging to the isothiocyanate family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

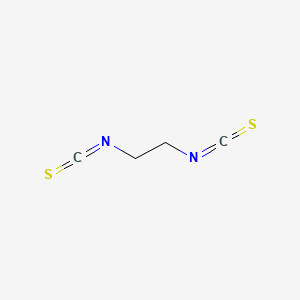

This compound is characterized by the presence of two isothiocyanate groups attached to an ethane backbone. Its chemical structure can be represented as follows:

This compound exhibits high reactivity due to the isothiocyanate functional group, which can interact with various biological molecules.

The biological activity of this compound primarily stems from its ability to modify proteins and enzymes through nucleophilic reactions. The isothiocyanate groups can react with amino acids, particularly cysteine and lysine residues, leading to alterations in protein function and signaling pathways. This reactivity underlies its potential therapeutic effects and toxicity in certain contexts .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa

- Fungi : Candida albicans .

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that it induces apoptosis in human cancer cells, such as HepG-2 (liver cancer) and MDA-MB-231 (breast cancer), through the activation of caspase pathways . This property highlights its potential as an anticancer agent.

Antioxidant Activity

Isothiocyanates are known for their antioxidant properties. This compound can scavenge free radicals and reduce oxidative stress in cells, which may contribute to its protective effects against chronic diseases associated with oxidative damage .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of E. coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined through serial dilution methods .

- Cytotoxicity Assessment : In vitro assays using the MTT method revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability for HepG-2 cells, with an IC50 value of approximately 20 µM .

- Antioxidant Potential : A recent investigation assessed the antioxidant capacity using DPPH radical scavenging assays, showing that this compound exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Properties

IUPAC Name |

1,2-diisothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-3-5-1-2-6-4-8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUYSIIZYQUVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190356 | |

| Record name | Ethylenebis(isothiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3688-08-2 | |

| Record name | 1,2-Diisothiocyanatoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3688-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenebis(isothiocyanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003688082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenebis(isothiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential developmental risks associated with Ethylenebis(isothiocyanate) exposure?

A1: While the provided abstracts don't delve into specific findings, one study focuses on assessing the teratogenicity of Ethylenebis(isothiocyanate) in rats []. This suggests that exposure to this compound may pose risks to fetal development. Further investigation into the specific teratogenic effects and the mechanisms involved is crucial.

Q2: How is Ethylenebis(isothiocyanate) quantified in food crops?

A2: One of the provided papers outlines a method for determining Ethylenebis(isothiocyanate) levels on food crops []. This indicates the importance of monitoring this compound in the food supply, likely due to its potential toxicity. Details on the specific method employed are not provided in the abstract but would be crucial to understand the sensitivity and applicability of the technique.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.